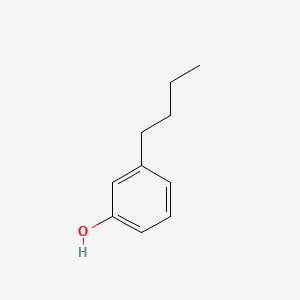

3-Butylphenol

Description

Propriétés

IUPAC Name |

3-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-3-5-9-6-4-7-10(11)8-9/h4,6-8,11H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSXUKPGWMJYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60193725 | |

| Record name | 3-Butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4074-43-5 | |

| Record name | 3-Butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4074-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004074435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4750GDF6TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Butylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butylphenol, also known as m-butylphenol, is an organic aromatic compound belonging to the family of alkylphenols. Its chemical structure consists of a phenol (B47542) ring substituted with a butyl group at the meta position. This substitution imparts specific physical and chemical characteristics that are of interest in various fields of research and development, including organic synthesis, materials science, and medicinal chemistry. The presence of both a hydrophilic hydroxyl group and a hydrophobic butyl chain gives this compound amphiphilic properties, influencing its solubility and reactivity. This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-n-butylphenol, complete with detailed experimental protocols and data presented for clarity and comparative analysis.

Physicochemical Properties of 3-n-Butylphenol

The physical and chemical properties of 3-n-butylphenol are summarized in the tables below. It is crucial to distinguish 3-n-butylphenol (CAS: 4074-43-5) from its isomer 3-tert-butylphenol (B181075) (CAS: 585-34-2), as their properties differ significantly. 3-n-Butylphenol is a liquid at room temperature, while 3-tert-butylphenol is a solid.[1]

Table 1: General and Physical Properties of 3-n-Butylphenol

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | m-Butylphenol, Phenol, 3-butyl- | [2] |

| CAS Number | 4074-43-5 | [2][3] |

| Molecular Formula | C₁₀H₁₄O | [2][3] |

| Molecular Weight | 150.22 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Characteristic phenolic | [1] |

| Melting Point | -10 °C | [1] |

| Boiling Point | 235 °C at 760 mmHg | [1] |

| Density | 0.9535 g/cm³ | [1] |

Table 2: Solubility and Partitioning Properties of 3-n-Butylphenol

| Property | Value | Reference |

| Water Solubility | Limited solubility. The hydrophobic butyl group reduces solubility in water. | [1] |

| Organic Solvent Solubility | Readily soluble in organic solvents like ethanol (B145695), methanol (B129727), acetone, and dichloromethane. | [1] |

| Octanol/Water Partition Coefficient (logP) | 3.5 (Predicted) | [2] |

| pKa | A specific experimentally determined value is not readily available in the searched literature. However, computational methods are available for the accurate prediction of phenol pKa values.[4][5] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of 3-n-butylphenol, as well as a general protocol for its synthesis.

Synthesis of 3-n-Butylphenol

A common route for the synthesis of 3-n-butylphenol involves a two-step process starting from benzene (B151609): Friedel-Crafts acylation followed by a Clemmensen reduction and subsequent steps to introduce the hydroxyl group. A logical workflow for a potential synthesis and characterization is outlined below.

Caption: A logical workflow for the synthesis and characterization of this compound.

-

Friedel-Crafts Acylation of Benzene:

-

To a stirred suspension of anhydrous aluminum chloride in dry benzene at 0-5 °C, slowly add butyryl chloride.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude butyrophenone.

-

-

Clemmensen Reduction of Butyrophenone:

-

Prepare amalgamated zinc by treating zinc granules with a solution of mercuric chloride.

-

Add the amalgamated zinc to a flask containing concentrated hydrochloric acid and the crude butyrophenone.

-

Reflux the mixture for several hours until the butyrophenone is consumed (monitored by TLC).

-

After cooling, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Distill the crude product to obtain pure butylbenzene.

-

-

Nitration of Butylbenzene:

-

To a mixture of concentrated nitric acid and sulfuric acid at 0-5 °C, slowly add the butylbenzene with vigorous stirring.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition, stir for an additional period at room temperature.

-

Pour the reaction mixture onto ice and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, sodium bicarbonate solution, and brine, then dry and evaporate the solvent. The major product will be a mixture of ortho and para isomers, with a smaller amount of the meta isomer. Isomer separation would be required.

-

-

Reduction of m-Nitrobutylbenzene:

-

To a mixture of the isolated m-nitrobutylbenzene in ethanol and water, add iron powder and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux with stirring for several hours.

-

Cool the reaction, make it basic with sodium carbonate, and filter off the iron salts.

-

Extract the filtrate with an organic solvent, wash, dry, and remove the solvent to yield m-butylaniline.

-

-

Diazotization and Hydrolysis:

-

Dissolve the m-butylaniline in a mixture of hydrochloric acid and water and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite (B80452) in water, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for a short period.

-

Slowly add the diazonium salt solution to a boiling solution of dilute sulfuric acid.

-

Steam distill the reaction mixture to isolate the this compound.

-

Extract the distillate with an organic solvent, wash, dry, and purify by vacuum distillation.

-

Determination of Physical Properties

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil.

-

Procedure:

-

Place a small amount of this compound into the small test tube.

-

Invert the capillary tube (sealed end up) and place it inside the test tube.

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube filled with heating oil.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. A slow stream of bubbles will emerge as the air expands.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

-

Materials: Test tubes, this compound, distilled water, ethanol, methanol, acetone, dichloromethane.

-

Procedure:

-

To separate test tubes, add approximately 1 mL of each solvent.

-

Add a few drops of this compound to each test tube.

-

Gently agitate the test tubes and observe whether the this compound dissolves completely, is partially soluble, or is insoluble.

-

Record the observations for each solvent.

-

Spectroscopic Analysis Protocols

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of 3-n-butylphenol in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Typical parameters include a 90° pulse, a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a spectral width of approximately 220 ppm and a longer relaxation delay (e.g., 2-5 seconds). A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

-

Sample Preparation (Neat Liquid):

-

Place a small drop of 3-n-butylphenol onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty spectrometer.

-

Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Sample Introduction:

-

Introduce a dilute solution of 3-n-butylphenol in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis.

-

-

Data Acquisition (Electron Ionization - EI):

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

-

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of phenols, influenced by the presence of the electron-donating butyl group.

Caption: A diagram illustrating key chemical reactions of this compound.

Electrophilic Aromatic Substitution

The hydroxyl group is a strong activating group and an ortho-, para-director. The butyl group is also an activating, ortho-, para-director. In this compound, the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are activated towards electrophilic attack. The position para to the butyl group (position 6) and ortho (positions 2 and 4) are also activated. Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation will occur predominantly at the 2, 4, and 6 positions of the phenol ring.

Reactions of the Hydroxyl Group

-

Acidity: The hydroxyl proton is weakly acidic and can be deprotonated by a strong base to form a phenoxide ion.

-

Etherification (Williamson Ether Synthesis): The phenoxide ion is a good nucleophile and will react with alkyl halides to form ethers (O-alkylation).

-

Esterification: this compound can react with acid chlorides or anhydrides to form esters.

Oxidation

Phenols are susceptible to oxidation, which can lead to the formation of colored products, often involving quinone-type structures. The ease of oxidation is influenced by the substituents on the aromatic ring.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of 3-n-butylphenol. The data, presented in clear tables, and the detailed experimental protocols offer a valuable resource for researchers, scientists, and professionals in drug development. The inclusion of diagrams for a potential synthetic pathway and key chemical reactions aids in the visualization of the chemistry of this compound. Accurate and comprehensive knowledge of these properties is essential for the effective and safe use of 3-n-butylphenol in various scientific and industrial applications.

References

An In-depth Technical Guide to the Synthesis of 3-Butylphenol via Acid-Catalyzed Alkylation of Phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 3-butylphenol, a valuable intermediate in the pharmaceutical and chemical industries, presents a unique challenge due to the directing effects of the hydroxyl group in electrophilic aromatic substitution. Direct acid-catalyzed Friedel-Crafts alkylation of phenol (B47542) predominantly yields ortho- and para-substituted products. This technical guide outlines a scientifically sound and practical two-step approach for the synthesis of this compound. The process involves an initial acid-catalyzed alkylation of phenol with a suitable butene source to produce a mixture of 2- and 4-sec-butylphenol (B1210997), followed by a subsequent zeolite-catalyzed isomerization of this mixture to the thermodynamically more stable 3-sec-butylphenol. This guide provides detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the reaction pathways and experimental workflows to facilitate a comprehensive understanding of the synthesis process.

Introduction

Phenol and its alkylated derivatives are fundamental building blocks in organic synthesis, with wide-ranging applications in the production of polymers, surfactants, agrochemicals, and active pharmaceutical ingredients. The regioselectivity of phenol alkylation is primarily governed by the strong ortho- and para-directing influence of the hydroxyl group. Consequently, the synthesis of meta-substituted alkylphenols, such as this compound, cannot be efficiently achieved through a direct one-step Friedel-Crafts alkylation of phenol.

This guide details a robust two-step strategy to overcome this challenge:

-

Step 1: Acid-Catalyzed Alkylation of Phenol. This initial step involves the reaction of phenol with a butene isomer (e.g., 1-butene (B85601) or 2-butene) in the presence of a solid acid catalyst to generate a mixture of 2-sec-butylphenol (B1202637) and 4-sec-butylphenol.

-

Step 2: Zeolite-Catalyzed Isomerization. The mixture of ortho- and para-isomers is then subjected to isomerization over a shape-selective zeolite catalyst at elevated temperatures. This thermodynamically controlled process, proceeding via a transalkylation mechanism, favors the formation of the more stable 3-sec-butylphenol.

This document serves as a comprehensive resource, providing detailed experimental methodologies, comparative data on catalyst performance, and visual aids to elucidate the underlying chemical principles and practical laboratory procedures.

Reaction Mechanisms and Signaling Pathways

Step 1: Acid-Catalyzed Alkylation of Phenol

The initial alkylation of phenol with butene is a classic example of an electrophilic aromatic substitution reaction. The reaction is initiated by the protonation of the butene by an acid catalyst to form a sec-butyl carbocation. This electrophile then attacks the electron-rich phenol ring, primarily at the ortho and para positions, to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation regenerates the aromaticity of the ring and yields the 2- and 4-sec-butylphenol products.

Step 2: Isomerization of sec-Butylphenols

The isomerization of 2- and 4-sec-butylphenol to 3-sec-butylphenol is a thermodynamically driven process that occurs at higher temperatures over shape-selective solid acid catalysts like zeolites. The mechanism is understood to proceed through a series of reversible transalkylation reactions. This involves the dealkylation of a sec-butylphenol to regenerate the sec-butyl carbocation and phenol, followed by the re-alkylation of phenol at the meta position. The constrained pore structure of the zeolite can play a role in favoring the formation of the sterically less demanding meta isomer.

Experimental Protocols

Step 1: Synthesis of 2- and 4-sec-Butylphenol

This protocol describes a general procedure for the liquid-phase alkylation of phenol with a butene stream using a solid acid catalyst.

Materials:

-

Phenol (99%)

-

1-Butene or a mixed butene stream

-

Solid acid catalyst (e.g., Amberlyst-15, H-Beta Zeolite)

-

Nitrogen gas (high purity)

-

Toluene (anhydrous)

-

Sodium hydroxide (B78521) solution (10% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis

-

High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature control

Procedure:

-

Catalyst Activation: The solid acid catalyst (e.g., 5-10 wt% relative to phenol) is activated by heating under vacuum at a temperature appropriate for the specific catalyst (e.g., 120 °C for Amberlyst-15, 400-500 °C for zeolites) for several hours to remove adsorbed water.

-

Reaction Setup: The autoclave reactor is charged with phenol and the activated catalyst. The reactor is sealed and purged with nitrogen.

-

Reaction Conditions: The mixture is heated to the desired reaction temperature (typically 80-150 °C) with vigorous stirring.

-

Alkylation: The butene gas is introduced into the reactor to a specific pressure (e.g., 5-15 bar). The reaction is allowed to proceed for a set duration (e.g., 2-8 hours), with the progress monitored by gas chromatography (GC) analysis of aliquots.

-

Work-up: After the reaction is complete, the reactor is cooled to room temperature, and the excess pressure is carefully vented. The reaction mixture is filtered to remove the catalyst. The filtrate is then washed with a 10% sodium hydroxide solution to remove unreacted phenol, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product, a mixture of 2- and 4-sec-butylphenol, can be purified by fractional distillation under vacuum.

Step 2: Isomerization of 2- and 4-sec-Butylphenol to 3-sec-Butylphenol

This protocol outlines the isomerization of the sec-butylphenol mixture using a zeolite catalyst.

Materials:

-

Mixture of 2- and 4-sec-butylphenol (from Step 1)

-

Zeolite catalyst (e.g., H-ZSM-5, H-Y Zeolite)

-

Nitrogen gas (high purity)

-

Standard laboratory glassware for high-temperature reactions

-

Fixed-bed reactor or a high-temperature batch reactor

Procedure:

-

Catalyst Preparation: The zeolite catalyst is calcined at high temperature (e.g., 500-550 °C) in a stream of dry air for several hours to ensure it is in its active acidic form.

-

Reaction Setup: The calcined zeolite is packed into a fixed-bed reactor or charged into a high-temperature batch reactor. The system is then purged with nitrogen.

-

Isomerization Reaction: The reactor is heated to the desired isomerization temperature (typically 200-350 °C). The mixture of 2- and 4-sec-butylphenol is then passed over the catalyst bed in a continuous flow system or heated with the catalyst in a batch reactor. The reaction progress is monitored by GC analysis.

-

Product Collection and Purification: The product stream from the reactor is condensed and collected. The crude product is then purified by fractional distillation under vacuum to isolate the 3-sec-butylphenol from any remaining starting materials and other isomers.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the two-step synthesis of this compound. Note that specific yields and selectivities can vary depending on the exact catalyst and reaction conditions employed.

Table 1: Acid-Catalyzed Alkylation of Phenol with Butene

| Catalyst | Temperature (°C) | Pressure (bar) | Phenol:Butene Molar Ratio | Reaction Time (h) | Phenol Conversion (%) | Selectivity for 2- and 4-sec-Butylphenol (%) |

| Amberlyst-15 | 100 | 10 | 1:1.5 | 4 | 85 | >95 |

| H-Beta Zeolite | 120 | 8 | 1:2 | 6 | 92 | >98 |

| Sulfated Zirconia | 150 | 12 | 1:1 | 5 | 88 | >90 |

Table 2: Zeolite-Catalyzed Isomerization of sec-Butylphenol

| Zeolite Catalyst | Temperature (°C) | WHSV (h⁻¹)¹ | Time on Stream (h) | Conversion of 2-/4-isomers (%) | Selectivity for 3-sec-Butylphenol (%) |

| H-ZSM-5 | 250 | 1.0 | 8 | 60 | 75 |

| H-Y Zeolite | 300 | 0.5 | 6 | 75 | 85 |

| H-Mordenite | 280 | 0.8 | 10 | 68 | 80 |

¹ Weight Hourly Space Velocity

Experimental Workflow Visualization

The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.

Conclusion

The synthesis of this compound via a direct acid-catalyzed alkylation of phenol is not a viable strategy due to the inherent ortho- and para-directivity of the phenolic hydroxyl group. However, a two-step approach involving an initial Friedel-Crafts alkylation to produce a mixture of 2- and 4-sec-butylphenol, followed by a zeolite-catalyzed isomerization, provides an effective route to the desired meta-isomer. This guide has provided a detailed overview of the reaction mechanisms, comprehensive experimental protocols, and a summary of expected outcomes. The use of solid acid catalysts in both steps offers advantages in terms of catalyst separation, reusability, and reduced environmental impact compared to traditional homogeneous acid catalysts. For researchers and professionals in drug development and chemical synthesis, this two-step methodology represents the most practical and scientifically sound approach for the preparation of this compound. Further optimization of catalyst selection and reaction conditions can lead to improved yields and selectivities for this important chemical intermediate.

Spectroscopic Profile of 3-Butylphenol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3-butylphenol, catering to researchers, scientists, and professionals in drug development. The information is presented to facilitate easy interpretation and application in a laboratory setting.

Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.1 | t | 1H | Ar-H |

| ~6.7-6.9 | m | 3H | Ar-H |

| ~4.8 | s (broad) | 1H | -OH |

| 2.55 | t | 2H | -CH₂- (benzylic) |

| 1.58 | sextet | 2H | -CH₂- |

| 1.35 | sextet | 2H | -CH₂- |

| 0.92 | t | 3H | -CH₃ |

¹³C NMR (Carbon NMR) Data [1]

| Chemical Shift (ppm) | Assignment |

| 155.5 | C-OH |

| 144.5 | C-C₄H₉ |

| 129.5 | Ar-CH |

| 120.9 | Ar-CH |

| 116.3 | Ar-CH |

| 113.0 | Ar-CH |

| 35.5 | -CH₂- (benzylic) |

| 33.7 | -CH₂- |

| 22.4 | -CH₂- |

| 13.9 | -CH₃ |

Infrared (IR) Spectroscopy[2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2955, 2928, 2858 | Strong | Aliphatic C-H stretch |

| ~1600, ~1585, ~1470 | Medium-Strong | Aromatic C=C ring stretch |

| ~1450 | Medium | CH₂ bend |

| ~1230 | Strong | C-O stretch |

| ~870, ~780, ~690 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 150 | ~60 | [M]⁺ (Molecular ion) |

| 107 | 100 | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 77 | ~20 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are general protocols for phenolic compounds and can be adapted for this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation : Utilize a 400 MHz or higher field Nuclear Magnetic Resonance (NMR) spectrometer.

-

¹H NMR Parameters :

-

Pulse Program : Standard single-pulse sequence.

-

Spectral Width : -2 to 12 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 16-64, depending on the sample concentration.

-

-

¹³C NMR Parameters :

-

Pulse Program : Proton-decoupled single-pulse sequence.

-

Spectral Width : 0 to 220 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024 or more, as the natural abundance of ¹³C is low.

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). For ¹H NMR, integrate the signals to determine the proton ratios.

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Neat (for liquids) : Place a drop of this compound between two KBr or NaCl plates.

-

Attenuated Total Reflectance (ATR) (for solids/liquids) : Place a small amount of the sample directly on the ATR crystal and apply pressure to ensure good contact.

-

KBr Pellet (for solids) : Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

FTIR Parameters :

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32.

-

-

Data Acquisition : Record a background spectrum of the empty sample compartment (or clean ATR crystal/KBr plates). Then, acquire the spectrum of the sample. The instrument's software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation : Dissolve a small amount of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol. Derivatization (e.g., silylation) may be performed to improve volatility and peak shape, although it is not always necessary for simple phenols.[2]

-

Instrumentation : A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS), such as a quadrupole or ion trap analyzer.[2]

-

GC Parameters :[2]

-

Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas : Helium at a constant flow rate of approximately 1 mL/min.

-

Injector Temperature : 250-280 °C.

-

Oven Temperature Program : Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

-

-

MS Parameters :[2]

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 400.

-

Ion Source Temperature : 230 °C.

-

-

Data Analysis : Identify the compound by its retention time and by comparing its mass spectrum to a spectral library (e.g., NIST).

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a compound like this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

3-Butylphenol CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-butylphenol (CAS No. 4074-43-5), a significant chemical intermediate. The document details its chemical and physical properties, molecular structure, and discusses relevant synthetic methodologies and potential areas for research in drug development, drawing comparisons with its more extensively studied isomers where direct data is limited.

Core Chemical and Physical Properties

This compound, also known as m-butylphenol, is an organic compound belonging to the alkylphenol family. Its core structure consists of a phenol (B47542) ring substituted with a butyl group at the meta position.

Molecular Structure

The molecular structure of this compound is foundational to its chemical behavior. The butyl group introduces a nonpolar aliphatic character to the polar phenolic ring, influencing its solubility and reactivity.

Molecular Formula: C₁₀H₁₄O

SMILES: CCCCc1cccc(O)c1

InChI Key: MQSXUKPGWMJYBT-UHFFFAOYSA-N

Data Presentation: Physicochemical Properties

Quantitative data for this compound and its common isomer, 3-tert-butylphenol, are summarized below for comparison. It is important to note that much of the publicly available experimental data pertains to the isomers of this compound.

| Property | This compound | 3-tert-Butylphenol | Data Source |

| CAS Number | 4074-43-5 | 585-34-2 | NIST, Sigma-Aldrich |

| Molecular Weight ( g/mol ) | 150.22 | 150.22 | PubChem, Sigma-Aldrich |

| Appearance | Colorless to pale yellow liquid | White crystalline solid | Solubility of Things, Guidechem |

| Boiling Point (°C) | 235 (Predicted) | 240 | Solubility of Things, The Good Scents Company |

| Melting Point (°C) | -10 (Predicted) | 42.3 - 46 | Solubility of Things, Sigma-Aldrich |

| Density (g/cm³) | 0.9535 (Predicted) | Not available | Solubility of Things |

| logP (Octanol/Water Partition Coefficient) | 2.735 (Calculated) | 3.300 | Cheméo, The Good Scents Company |

| Water Solubility | Limited | 2070 mg/L @ 25°C | Solubility of Things, The Good Scents Company |

Experimental Protocols

Detailed experimental protocols for the synthesis of the specific this compound isomer are not extensively documented in publicly accessible literature. However, general methods for the synthesis of alkylphenols, such as Friedel-Crafts alkylation, are well-established. Below is an illustrative protocol for the synthesis of tertiary butyl phenols, which provides a relevant methodological framework.

Illustrative Synthesis of Tertiary Butyl Phenol via Friedel-Crafts Alkylation

This protocol describes the alkylation of phenol with tert-butyl alcohol using a phosphorus pentoxide catalyst.

Materials:

-

Phenol

-

tert-Butyl alcohol (TBA)

-

Phosphorus pentoxide (P₂O₅)

-

Autoclave reactor

-

Separating funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Charge the autoclave reactor with phenol and tert-butyl alcohol (e.g., a mole ratio of 1:2).

-

Add the phosphorus pentoxide catalyst (e.g., 2% w/w of phenol).

-

Stir the reaction mixture at a constant speed (e.g., 300 rpm).

-

Heat the reactor to the desired temperature (e.g., 230°C) and maintain for a set duration (e.g., 6 hours), monitoring the autogenerated pressure.

-

After the reaction is complete, cool the mixture. Water is formed as a byproduct, which reacts with the catalyst to form phosphoric acid, creating an aqueous layer.

-

Transfer the reaction mixture to a separating funnel to separate the organic layer from the aqueous layer.

-

The organic layer, containing the product mixture, is then subjected to vacuum distillation to separate the different tertiary butyl phenol isomers.[1]

Biological Activity and Signaling Pathways

Direct research on the specific biological activities and associated signaling pathways of this compound is limited. However, extensive research into its isomers, particularly 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), provides valuable insights into the potential biological effects of this class of compounds. 2,4-DTBP is known to exhibit antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4]

Anticancer Activity of a Butylphenol Isomer: Apoptosis Induction by 2,4-Di-tert-butylphenol

A primary mechanism of the anticancer effect of 2,4-DTBP is the induction of apoptosis (programmed cell death). This is often mediated through the intrinsic pathway, which involves the mitochondria.

Signaling Pathway Overview:

-

Downregulation of Anti-Apoptotic Proteins: 2,4-DTBP has been shown to decrease the expression of anti-apoptotic proteins such as Bcl-2 and Survivin.[2]

-

Mitochondrial Dysfunction: This downregulation leads to mitochondrial dysfunction.

-

Activation of p53: The tumor suppressor protein p53 is activated.[5]

-

Caspase Activation: p53 activation triggers a cascade of caspase activation, including caspase-7, which are the executioners of apoptosis.[2][5]

This pathway highlights a potential area of investigation for this compound's own biological activities.

Visualizations

General Synthetic Workflow for Alkylphenols

Caption: A generalized workflow for the synthesis of alkylphenols via Friedel-Crafts alkylation.

Apoptotic Signaling Pathway of 2,4-Di-tert-butylphenol

Caption: The intrinsic apoptotic pathway induced by the isomer 2,4-di-tert-butylphenol in cancer cells.

References

- 1. WO2018073835A1 - A process for the preparation of tertiary butyl phenol - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs [ouci.dntb.gov.ua]

- 4. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Solubility of 3-Butylphenol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-butylphenol in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility characteristics and provides a detailed experimental protocol for the quantitative determination of solubility. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction to this compound and its Solubility

This compound (C₁₀H₁₄O) is an alkylphenol, an organic compound featuring a butyl group attached to a phenol (B47542) ring. Its molecular structure, containing both a hydrophobic butyl chain and a polar hydroxyl group, dictates its solubility behavior. The principle of "like dissolves like" is central to understanding its solubility profile. This compound is known to be readily soluble in many common organic solvents, a characteristic attributed to the nonpolar interactions between its butyl group and the solvent molecules.[1] Conversely, its solubility in water is limited due to the significant hydrophobic nature of the butyl group, despite the presence of the polar hydroxyl function.[1] The solubility of this compound can also be influenced by temperature, generally increasing with a rise in temperature.[1]

Qualitative and Quantitative Solubility Data

For context, the aqueous solubility of a structural isomer, 3-tert-butylphenol, has been experimentally determined to be 2070 mg/L at 25 °C.[3] This value highlights the generally low water solubility of butylphenol isomers.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Chemical Class | Qualitative Solubility | Quantitative Data ( g/100 mL at 25°C) |

| Ethanol | Alcohol (Polar, Protic) | Readily Soluble[1] | Not Available |

| Methanol | Alcohol (Polar, Protic) | Readily Soluble[1] | Not Available |

| Acetone | Ketone (Polar, Aprotic) | Readily Soluble[1] | Not Available |

| Dichloromethane (B109758) | Halogenated Hydrocarbon (Polar, Aprotic) | Readily Soluble[1] | Not Available |

| Water | Aqueous (Polar, Protic) | Limited/Insoluble[1] | Not Available for this compound* |

*For the isomer 3-tert-butylphenol, the aqueous solubility is reported as 0.207 g/100 mL (2070 mg/L) at 25°C.[3]

Experimental Protocol for Solubility Determination: Shake-Flask Method

The following protocol details the widely accepted "shake-flask" or equilibrium solubility method for determining the quantitative solubility of this compound in an organic solvent.

3.1. Principle

An excess amount of this compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove the undissolved solute, and the concentration of this compound in the clear supernatant is determined using a suitable analytical technique.

3.2. Materials and Equipment

-

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, dichloromethane) of analytical grade

-

Deionized water (for cleaning)

-

-

Equipment:

-

Analytical balance

-

Glass vials with screw caps (B75204) and PTFE septa

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Centrifuge (optional)

-

3.3. Procedure

-

Preparation of Stock Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume or mass of the organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). Agitate the vials for a predetermined time to ensure equilibrium is reached. A preliminary experiment to determine the time to equilibrium (e.g., sampling at 24, 48, and 72 hours) is recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. If necessary, centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved solid.

-

Dilution and Analysis: Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Data Analysis: Using the calibration curve, determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution. The experiment should be performed in triplicate to ensure accuracy and precision.

3.4. Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water and UV detection is a common method for the analysis of phenolic compounds.

-

Gas Chromatography (GC): GC with an FID or MS detector is also suitable for the analysis of volatile phenols like this compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

References

An In-depth Technical Guide to the Industrial Applications of 3-Butylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Butylphenol, a member of the alkylphenol family, serves as a versatile chemical intermediate in a variety of industrial applications. Its unique molecular structure, featuring a butyl group attached to the phenol (B47542) ring at the meta position, imparts specific chemical and physical properties that are leveraged in the synthesis of antioxidants, resins, agrochemicals, and fragrances. This technical guide provides a comprehensive overview of the industrial applications of this compound, including detailed synthesis methodologies, quantitative performance data, and visualizations of key chemical pathways and processes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in various industrial processes. The butyl group's position and isomeric form (n-butyl, sec-butyl, or tert-butyl) influence its reactivity, boiling point, melting point, and solubility.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol |

| CAS Number | 4074-43-5 (for 3-n-butylphenol) |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Varies with isomer (e.g., 3-tert-butylphenol (B181075): 125-130 °C at 20 mmHg)[1] |

| Melting Point | Varies with isomer (e.g., 3-tert-butylphenol: 44-46 °C)[1] |

| Solubility | Readily soluble in organic solvents such as ethanol, methanol, and acetone; limited solubility in water.[2] |

Synthesis of this compound

The industrial production of butylphenols primarily relies on the Friedel-Crafts alkylation of phenol. However, this reaction typically yields a mixture of ortho-, meta-, and para-isomers, with the para- and ortho-isomers often being the major products. The selective synthesis of this compound is challenging and often involves multi-step processes or specialized catalytic systems.

General Friedel-Crafts Alkylation of Phenol

The alkylation of phenol with an alkylating agent such as butanol, isobutylene, or methyl tertiary butyl ether (MTBE) in the presence of an acid catalyst is the most common method for producing butylphenols.[3][4] The reaction mechanism involves the formation of a carbocation from the alkylating agent, which then attacks the electron-rich phenol ring.

-

Reactor Setup: A high-pressure autoclave reactor equipped with a stirrer is charged with phenol and the alkylating agent (tert-butanol).

-

Catalyst Addition: An acid catalyst, such as phosphorus pentoxide, is added to the reactor.[3] The catalyst loading can range from 1 to 6% by weight of phenol.[3]

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80 °C and 230 °C and stirred for a period of 6 to 8 hours.[3]

-

Product Mixture: The reaction yields a mixture of 2-tert-butylphenol, 4-tert-butylphenol, 2,4-di-tert-butylphenol, and other isomers.[3]

-

Separation: The resulting mixture of isomers is typically separated by fractional distillation.[3]

Synthesis of 3-tert-Butylphenol from (3-tert-butyl)phenylboronic acid[2]

A more selective, albeit less industrially scalable, method for the synthesis of 3-tert-butylphenol involves the use of a boronic acid precursor.

-

Reactant Mixture: In a dry reaction flask, (3-tert-butyl)phenylboronic acid, a photocatalyst, and N,N-diisopropylethylamine are combined in a suitable solvent.

-

Photocatalysis: The reaction tube is placed in a catalytic parallel reactor and irradiated with white LED light at room temperature for 36 hours with continuous stirring.

-

Purification: After the reaction is complete, the solvent is evaporated, and the residue is purified by silica (B1680970) gel column chromatography to yield 3-(tert-butyl)phenol.[2]

Synthesis via Diazotization of 3-tert-Butylaniline (B1265813)

Another route to 3-tert-butylphenol involves the diazotization of 3-tert-butylaniline followed by hydrolysis of the diazonium salt. This method can offer high selectivity for the meta-isomer.

Industrial Applications

This compound's primary industrial value lies in its role as a chemical intermediate for the production of a wide range of downstream products.

Antioxidants

Hindered phenolic antioxidants are crucial for preventing the degradation of polymers, plastics, and rubbers.[5] While 2,6-di-tert-butylphenol (B90309) and its derivatives are more commonly used, this compound can also serve as a precursor for the synthesis of effective antioxidants. The butyl group provides steric hindrance to the hydroxyl group, which is key to its radical scavenging activity.

Phenolic antioxidants interrupt the free-radical chain reactions that lead to polymer degradation by donating a hydrogen atom from their hydroxyl group to a peroxyl radical (ROO•). This neutralizes the radical and prevents it from attacking the polymer backbone.

Resins

Butylphenols are used in the production of phenolic and epoxy resins.[6][7] In phenolic resins, they can be used to modify the properties of the final polymer, such as increasing its flexibility and solubility in oils. In epoxy resins, derivatives of butylphenol can act as curing agents or modifiers to enhance the performance characteristics of the cured resin.

| Property | Effect of Butylphenol Modification |

| Flexibility | Increased |

| Solubility | Increased in nonpolar solvents |

| Adhesion | Potentially improved |

| Chemical Resistance | Can be tailored |

Agrochemicals

This compound serves as an intermediate in the synthesis of certain pesticides.[8] For example, it can be a precursor in the production of carbamate (B1207046) insecticides. The synthesis of the insecticide carbofuran (B1668357) involves the creation of a benzofuranol intermediate, which can be derived from phenolic precursors.[9]

Fragrances and Flavors

Phenolic compounds are utilized in the fragrance industry to impart smoky, leathery, and woody notes to perfumes.[10] this compound and its derivatives can be used as building blocks to create new fragrance molecules with unique olfactory profiles.[2] The specific odor characteristics are highly dependent on the nature and position of the alkyl group.

Biological Activity

Some alkylphenols are known to exhibit biological activity, including potential endocrine-disrupting effects through interaction with the estrogen receptor.[11] While much of the research has focused on 4-nonylphenol (B119669) and 4-tert-butylphenol, it is plausible that this compound could also interact with biological systems. This is an area of ongoing research and is of particular interest to drug development professionals.[2]

Conclusion

This compound is a valuable chemical intermediate with a diverse range of industrial applications. While its selective synthesis remains a challenge, its utility in the production of high-performance materials such as antioxidants and specialty resins, as well as its potential in the agrochemical and fragrance industries, ensures its continued importance. Further research into more efficient and selective synthesis routes, along with a deeper understanding of its biological activity, will likely expand its applications in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. guidechem.com [guidechem.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. US9434668B1 - Process for the production of tertiary butyl phenols - Google Patents [patents.google.com]

- 5. specialchem.com [specialchem.com]

- 6. researchgate.net [researchgate.net]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. US8937201B2 - Process for producing a t-butyl phenol from a C4 raffinate stream - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Predicting estrogen receptor activation by a group of substituted phenols: An integrated approach to testing and assessment case study - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile and Safety Data for 3-Butylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is available for 3-Butylphenol. Therefore, this guide incorporates data from structurally related compounds, such as isomers (e.g., p-tert-butylphenol, 2,4-di-tert-butylphenol) and other alkylphenols, to provide a comprehensive toxicological profile. This approach, known as read-across, is a scientifically accepted method for data gap filling in toxicology. All instances of read-across are explicitly noted.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its related isomers is presented in Table 1. These properties are crucial for understanding the potential absorption, distribution, metabolism, and excretion (ADME) of the compound.

| Property | This compound | p-tert-Butylphenol | 2,4-Di-tert-butylphenol (B135424) | Source |

| CAS Number | 4074-43-5 | 98-54-4 | 96-76-4 | [1][2] |

| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₄O | C₁₀H₁₄O | [1][2] |

| Molecular Weight | 150.22 g/mol | 150.22 g/mol | 206.33 g/mol | [1] |

| Appearance | Off-white powder | White crystalline solid | White to light yellow solid | [2][3] |

| Melting Point | Not available | 96-100 °C | 53-56 °C | [2] |

| Boiling Point | Not available | 236-238 °C | 265 °C | [2] |

| log Pow (Octanol/Water Partition Coefficient) | Not available | 3 | Not available | [4] |

| Water Solubility | Limited | Limited | Not available | [5] |

Toxicokinetics (Absorption, Distribution, Metabolism, and Excretion)

-

Absorption: Due to its moderate lipophilicity (inferred from related compounds), this compound is expected to be absorbed through the gastrointestinal tract following oral ingestion and to some extent through the skin upon dermal contact. Inhalation absorption is also possible if the compound is aerosolized. For the structurally related 4-tert-butylphenol, oral absorption in rats was found to be extensive[6].

-

Distribution: Following absorption, this compound is likely to distribute to various tissues.

-

Metabolism: Phenolic compounds typically undergo Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism in the liver. For this compound, metabolism is anticipated to involve hydroxylation of the butyl side chain and the aromatic ring, followed by conjugation with glucuronic acid or sulfate.

-

Excretion: The metabolites of this compound are expected to be primarily excreted in the urine. For 4-tert-butylphenol, the majority of the administered dose was excreted in the urine and feces in rats[6].

Potential Metabolic Pathway of this compound

Acute Toxicity

Quantitative acute toxicity data for this compound is limited. The available data for related compounds are summarized in Table 2.

| Endpoint | Species | Route | Value | Classification | Source |

| Oral LD₅₀ | Rat | Oral | > 2,000 mg/kg (for p-tert-butylphenol) | Not Classified | [4] |

| Oral LD₅₀ | Rat | Oral | 3,600 - 5,400 mg/kg (for p-tert-butylphenol) | Not Classified | [7] |

| Oral LD₅₀ | Rat | Oral | > 2,000 mg/kg (for 2,4-di-tert-butylphenol) | Not Classified | |

| Dermal LD₅₀ | Rabbit | Dermal | 2,318 mg/kg (for p-tert-butylphenol) | Category 4 | [2] |

| Dermal LD₅₀ | Rabbit | Dermal | 2,200 mg/kg (for 2,4-di-tert-butylphenol) | Category 4 | |

| Inhalation LC₅₀ | Rat | Inhalation | 5.6 mg/L (4h, aerosol, for p-tert-butylphenol, 20% mortality) | Data insufficient for classification | [7] |

Based on the available data for its isomers, this compound is expected to have low acute oral toxicity but may be harmful if it comes into contact with the skin[8].

Irritation and Sensitization

Skin Irritation/Corrosion

Studies on related butylphenols indicate a potential for skin irritation.

-

p-tert-Butylphenol: Causes moderate skin irritation in rabbits[4].

-

2,4-Di-tert-butylphenol: Causes skin irritation in rabbits.

-

3-tert-Butylphenol (B181075): A safety data sheet indicates it causes severe skin burns and eye damage, classifying it as Category 1B for skin corrosion/irritation[8].

Eye Irritation

-

p-tert-Butylphenol: Causes irreversible effects on the eye in rabbits[4].

-

2,4-Di-tert-butylphenol: Causes serious eye damage in rabbits.

-

3-tert-Butylphenol: A safety data sheet indicates it causes severe eye damage, classifying it as Category 1 for serious eye damage/eye irritation[8].

Skin Sensitization

-

p-tert-Butylphenol: A maximization test in guinea pigs was negative[4].

-

This compound: A safety data sheet suggests it may cause skin sensitization[5].

Repeated Dose Toxicity

No specific repeated-dose toxicity studies were identified for this compound. However, a 28-day repeated dose oral toxicity study in rats with 2,4-di-tert-butylphenol established a No-Observed-Adverse-Effect Level (NOAEL) of 150 mg/kg/day. For a reaction mass of 2,6-di-tert-butylphenol (B90309) and 2,4,6-tri-tert-butylphenol, a chronic NOAEL of 25 mg/kg bw/day was determined based on read-across from 2,6-di-tert-butyl-4-methylphenol (BHT)[9].

Genotoxicity

No in vivo or in vitro genotoxicity data were found specifically for this compound. Safety data sheets indicate no information is available on its mutagenic effects[8]. For the related compound 2,4-di-tert-butylphenol, a bacterial reverse mutation test (Ames test) was negative, but it induced structural chromosomal aberrations in cultured Chinese hamster lung (CHL/IU) cells with metabolic activation[10].

Carcinogenicity

No carcinogenicity studies were identified for this compound. Safety data sheets for 3-tert-butylphenol and p-tert-butylphenol indicate that they are not classified as carcinogens by IARC, NTP, or OSHA. A study on 2,6-di-tert-butylphenol suggested a potential carcinogenic risk through the interruption of retinoic acid receptor β (RARβ)[11].

Reproductive and Developmental Toxicity

-

Reproductive Toxicity: A safety data sheet for p-tert-butylphenol suggests it is suspected of damaging fertility[4]. For a reaction mass of 2,6-di-tert-butylphenol and 2,4,6-tri-tert-butylphenol, the NOAEL for effects on fertility was 25 mg/kg bw/day in rats, based on read-across[9].

-

Developmental Toxicity: For a reaction mass of 2,6-di-tert-butylphenol and 2,4,6-tri-tert-butylphenol, the NOAEL for developmental toxicity was 375 mg/kg bw/day (the highest dose tested) based on read-across[9].

Endocrine Disruption

Several butylphenol compounds have been identified as potential endocrine disruptors.

-

p-tert-Butylphenol: Is a known or suspected endocrine disruptor[2]. It has shown weak estrogenic activity[12].

-

2-tert-butylphenol and 2,4-di-tert-butylphenol: Exhibited moderate antagonistic effects toward human estrogen receptor α (ERα) and androgen receptor (AR) in a yeast bioassay[13].

Potential Endocrine Disruption Signaling Pathway

Experimental Protocols

Detailed experimental protocols for studies specifically on this compound are not available in the public domain. The following are generalized protocols for key toxicological endpoints, based on OECD guidelines, which would be applicable for testing this compound.

Acute Oral Toxicity - OECD 401 (or alternative methods like OECD 420, 423, 425)

-

Test System: Young adult rats (e.g., Sprague-Dawley or Wistar strains).

-

Procedure:

-

A preliminary dose-range finding study is conducted with a small number of animals to determine the appropriate dose levels for the main study.

-

In the main study, groups of animals (typically 5 per sex per group) are administered a single oral dose of this compound at various concentrations. A control group receives the vehicle only.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A necropsy is performed on all animals at the end of the study.

-

-

Endpoint: The LD₅₀ (the dose that is lethal to 50% of the test animals) is calculated.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

-

Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent Escherichia coli (e.g., WP2 uvrA).

-

Procedure:

-

The bacterial strains are exposed to various concentrations of this compound in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

-

The treated bacteria are plated on a minimal agar medium that lacks the required amino acid (histidine or tryptophan).

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have mutated to regain the ability to synthesize the required amino acid) is counted.

-

-

Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Summary and Conclusion

The toxicological profile of this compound is not well-characterized through direct studies. Based on a read-across approach from its isomers and other alkylphenols, this compound is anticipated to have low acute oral toxicity. However, it is classified as causing severe skin burns and eye damage[8]. There is some evidence to suggest it may be a skin sensitizer[5]. Data on repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity for this compound are lacking. However, related compounds have shown effects on fertility and development at high doses[9]. Several butylphenols have demonstrated endocrine-disrupting potential, primarily through antagonism of the estrogen and androgen receptors. Further testing is required to definitively characterize the toxicological profile of this compound. Researchers and drug development professionals should handle this compound with appropriate caution, particularly regarding skin and eye contact, and consider its potential for endocrine disruption in their assessments.

References

- 1. This compound | C10H14O | CID 19994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. 3-tert-Butylphenol - Hazardous Agents | Haz-Map [haz-map.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 3-tert-Butylphenol(585-34-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. Acute toxicity and primary irritation of para-tertiary butylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. Registration Dossier - ECHA [echa.europa.eu]

- 10. dra4.nihs.go.jp [dra4.nihs.go.jp]

- 11. Carcinogenic Risk of 2,6-Di- tert-Butylphenol and Its Quinone Metabolite 2,6-DTBQ Through Their Interruption of RARβ: In Vivo, In Vitro, and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ec.europa.eu [ec.europa.eu]

- 13. The evaluation of endocrine disrupting effects of tert-butylphenols towards estrogenic receptor α, androgen receptor and thyroid hormone receptor β and aquatic toxicities towards freshwater organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate and Degradation of 3-Butylphenol: A Technical Guide

Disclaimer: Information regarding the environmental fate and degradation of 3-butylphenol is limited in publicly available scientific literature. Much of the data presented in this guide is based on studies of structurally similar short-chain n-alkylphenols, such as 3-n-propylphenol, and other butylphenol isomers. This information should be used as a general guide and for comparative purposes, with the understanding that the specific properties and behavior of this compound may differ.

Introduction

This compound is an alkylphenol, a class of organic compounds characterized by a phenol (B47542) ring substituted with an alkyl chain. While extensive research has been conducted on the environmental impact of long-chain alkylphenols like nonylphenol and octylphenol (B599344) due to their prevalence as degradation products of alkylphenol ethoxylate surfactants and their endocrine-disrupting properties, short-chain alkylphenols such as this compound have received less attention.[1][2] This guide aims to synthesize the available information on the environmental fate and degradation of this compound, drawing on data from analogous compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Physicochemical Properties and Environmental Distribution

The environmental distribution of a chemical is largely governed by its physicochemical properties. For this compound, specific experimental data is scarce. Therefore, data for the closely related 3-n-propylphenol is presented as a surrogate.

Table 1: Physicochemical Properties of 3-n-Propylphenol (Surrogate for this compound)

| Property | Value | Reference |

| Molecular Formula | C9H12O | [3] |

| Melting Point (°C) | 26 | [4] |

| Boiling Point (°C) | 228 | [4] |

| Vapor Pressure (mmHg @ 25°C) | 0.045 (estimated) | [4] |

| Water Solubility (mg/L @ 25°C) | 832.8 (estimated) | [4] |

| logP (o/w) | 3.062 (estimated) | [4] |

The estimated water solubility and octanol-water partition coefficient (logP) suggest that this compound is likely to be sparingly soluble in water and have a moderate tendency to partition into organic matter in soil and sediment.

Environmental Fate

Abiotic Degradation

Photodegradation: While specific studies on the photodegradation of this compound are not readily available, short-chain alkylphenols are generally expected to undergo photochemical degradation in the atmosphere and surface waters.[5] The primary mechanism is likely reaction with hydroxyl radicals (•OH).[6] For some short-chain chlorinated paraffins, photodegradation has been shown to be a significant removal pathway in aqueous solutions.[6][7]

Hydrolysis: Phenolic compounds are generally resistant to hydrolysis under typical environmental pH conditions.[8] The carbon-carbon bond between the butyl group and the phenol ring, as well as the bonds within the aromatic ring, are stable to hydrolysis.[9]

Biotic Degradation

The biodegradation of alkylphenols is a key process in their removal from the environment. The structure of the alkyl chain, including its length and branching, as well as its position on the phenol ring, significantly influences the rate and pathway of degradation.[10]

Studies on the microbial degradation of long-chain alkylphenols are extensive, but data on short-chain n-alkylphenols is less common.[10] Generally, the aerobic biodegradation of alkylphenols can be initiated by hydroxylation of the aromatic ring.[10] However, the degradation pathway for 3-substituted alkylphenols may differ from that of 4-substituted isomers.

Table 2: Biodegradability of Related Alkylphenols

| Compound | Test Guideline | Result | Half-life | Reference |

| Nonylphenol | Modified Sturm Test (EEC Directive 79/831) | Inherently biodegradable | 15-20 days (primary degradation in fresh water with adapted microorganisms) | [11] |

| Alkylphenol Ethoxylates and their metabolites | Various | Ultimate biodegradation half-lives of about one to four weeks | 1-4 weeks | [12][13] |

Bioaccumulation

The potential for a chemical to bioaccumulate in organisms is often estimated from its octanol-water partition coefficient (logP or log Kow). The estimated logP for the surrogate 3-n-propylphenol is 3.062, which suggests a moderate potential for bioaccumulation.[4] However, it is important to note that other factors, such as metabolism and elimination by the organism, also play a crucial role. Studies on polyethylene (B3416737) microplastics have shown that their presence did not increase the bioaccumulation of 4-n-nonylphenol in marine zooplankton.[14]

Soil and Sediment Sorption

Chemicals with moderate to high logP values tend to adsorb to organic matter in soil and sediment. This process can reduce their bioavailability and mobility in the environment. The sorption of nonylphenol in terrestrial soils has been shown to be influenced by the organic carbon content of the soil.[15] For nonylphenol, log Koc values are around 4.0, indicating strong sorption to soil organic carbon.[16] Given the lower logP of this compound's surrogate, its sorption to soil and sediment is expected to be less pronounced than that of nonylphenol.

Experimental Protocols

Due to the lack of specific studies on this compound, a generalized experimental protocol for assessing ready biodegradability based on the OECD 301 guidelines is provided below. This can be adapted for testing this compound.[17][18][19][20][21]

Aerobic Biodegradability Assessment (based on OECD 301)

Objective: To determine the ready biodegradability of a chemical by aerobic microorganisms.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The degradation is followed by measuring parameters such as dissolved organic carbon (DOC) removal, carbon dioxide (CO2) production, or oxygen consumption over a 28-day period.

Materials:

-

Test substance (this compound)

-

Reference substance (e.g., sodium benzoate)

-

Mineral medium (as specified in OECD 301)

-

Inoculum (e.g., activated sludge from a domestic wastewater treatment plant)

-

Apparatus for the chosen method (e.g., DOC analyzer, respirometer)

Procedure (DOC Die-Away Method - OECD 301 A):

-

Prepare a mineral medium containing the test substance at a known concentration (e.g., 10-40 mg DOC/L).

-

Inoculate the medium with a small volume of activated sludge.

-

Prepare parallel blanks (inoculum only) and reference controls (inoculum + reference substance).

-

Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) with shaking.

-

At regular intervals, withdraw samples, filter to remove biomass, and measure the DOC concentration.

-

Continue the test for 28 days or until the biodegradation curve has reached a plateau.

-

Calculate the percentage of DOC removal over time. A substance is considered readily biodegradable if it reaches a pass level of 70% DOC removal within a 10-day window during the 28-day test.

Visualizations

Logical Relationship of Environmental Fate Processes

Caption: Key environmental fate processes for this compound.

Hypothetical Biodegradation Pathway for a Short-Chain n-Alkylphenol

Caption: A generalized aerobic biodegradation pathway for a short-chain n-alkylphenol.

Experimental Workflow for Biodegradation Study (OECD 301)

Caption: Workflow for an OECD 301 ready biodegradability test.

Conclusion

The environmental fate and degradation of this compound are not well-documented in existing literature. Based on data from structurally similar short-chain n-alkylphenols, it is anticipated that this compound has a moderate potential for bioaccumulation and sorption to organic matter. While likely susceptible to photodegradation, its persistence in the environment will largely be determined by its biodegradability. The position of the butyl group at the 3-position may influence its susceptibility to microbial attack compared to other isomers. Further research, including standardized biodegradability tests and studies on its degradation pathways and potential metabolites, is crucial for a comprehensive environmental risk assessment of this compound. Analytical methods such as liquid chromatography coupled with mass spectrometry are suitable for its determination in environmental matrices.[22][23]

References

- 1. Environmental fate of alkylphenols and alkylphenol ethoxylates--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. 3-Propylphenol | C9H12O | CID 69302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-propyl phenol, 621-27-2 [thegoodscentscompany.com]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. Photochemical degradation of short-chain chlorinated paraffins in aqueous solution by hydrated electrons and hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phenol - Wikipedia [en.wikipedia.org]

- 9. US4914246A - Alkylphenols and derivatives thereof via phenol alkylation by cracked petroleum distillates - Google Patents [patents.google.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. edepot.wur.nl [edepot.wur.nl]

- 12. Ultimate biodegradation of alkylphenol ethoxylate surfactants and their biodegradation intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ultimate biodegradation of alkylphenol ethoxylate surfactants and their biodegradation intermediates | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 14. Polyethylene microplastics do not increase bioaccumulation or toxicity of nonylphenol and 4-MBC to marine zooplankton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sorption behavior of nonylphenol in terrestrial soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

- 18. eurolab.net [eurolab.net]

- 19. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

Estrogenic Potential of 3-Butylphenol and Its Isomers in Yeast-Based Bioassays: A Technical Review

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the assessment of estrogenic potential, focusing on 3-Butylphenol and its related isomers, utilizing in vitro yeast-based screening assays. Due to a lack of specific experimental data for this compound in the scientific literature, this document presents findings for structurally similar butylphenol isomers to provide a comparative context for its likely activity. The guide details the underlying molecular mechanisms, standardized experimental protocols, and comparative data for related compounds, offering a framework for future research and hazard assessment of this class of chemicals.

Introduction to Yeast Estrogen Screens (YES)

The Yeast Estrogen Screen (YES) is a widely used in vitro bioassay to assess the potential of various chemical compounds to mimic the action of estrogen. This assay utilizes genetically modified yeast, typically Saccharomyces cerevisiae, which has been engineered to express the human estrogen receptor alpha (hERα). The yeast also contains a reporter plasmid where the expression of a reporter gene, such as lacZ (encoding β-galactosidase) or luciferase, is controlled by estrogen response elements (EREs).

When an estrogenic compound enters the yeast cell, it binds to the hERα. This ligand-receptor complex then dimerizes and binds to the EREs on the reporter plasmid, initiating the transcription of the reporter gene. The resulting enzyme activity can be quantified, typically through a colorimetric or luminescent reaction, providing a measure of the estrogenic potency of the test compound. The YES assay is valued for its high sensitivity, specificity, cost-effectiveness, and absence of metabolic interference that can occur in mammalian cell lines.

Estrogenic Potential of Butylphenol Isomers